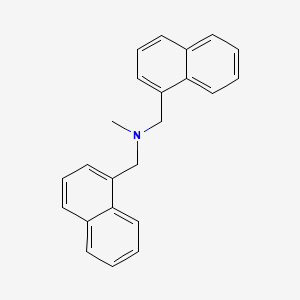
4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile
Descripción general
Descripción
The compound "4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile" (APC) is a pyrimidine derivative that has garnered attention due to its potential applications in medicinal chemistry and material science. The pyrimidine core is a common motif in many pharmaceuticals and biologically active molecules, and modifications on this core structure can lead to compounds with diverse biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves the oxidative annulation between 2-aminopyridine and arylidenemalononitriles using a copper(I) catalyst under an oxygen atmosphere. This process includes steps such as aza-Michael addition, aerobic dehydrogenation, and intramolecular amidination followed by hydrolysis under Cu-catalysis . Another approach for synthesizing pyrimidine derivatives is the three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and diamino compounds like 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol .
Molecular Structure Analysis
The molecular structure of APC and its metal complexes has been characterized using various spectroscopic techniques. APC shows bidentate bonding through the exocyclic amino and adjacent pyrimidine nitrogen as donors in its metal complexes with Co(II), Ni(II), and Cu(II), while it coordinates as a monodentate ligand via a pyrimidine nitrogen donor in its Pd(II) complex. The geometries of these complexes have been supported by magnetic measurements and electronic absorption spectra, indicating distorted octahedral geometries for Co(II), Ni(II), and Cu(II) complexes and a square planar geometry for the Pd(II) complex .
Chemical Reactions Analysis
APC can undergo various chemical reactions to form different heterocyclic systems. For instance, acetylation of a related pyrimidine derivative followed by formylation can lead to the formation of Schiff bases and other nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, and diazepines . Additionally, the reaction of chloro-substituted pyrimidine derivatives with different nucleophiles can lead to the synthesis of pyrrolo[2,3-d]pyrimidines and other fused heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of APC and its derivatives have been extensively studied. Spectroscopic methods such as FT-IR, NMR, and mass spectrometry have been used to characterize these compounds. Theoretical calculations, including DFT, have been employed to optimize the structures and predict the vibrational frequencies, which are in good agreement with experimental data. The antimicrobial activity of APC derivatives has been evaluated, and some have shown potent activity against various microbial species. Molecular docking studies have also been conducted to understand the interaction between these compounds and target proteins, suggesting their pharmaceutical importance .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile and its derivatives have been synthesized and characterized using various techniques. These compounds were evaluated for their in vitro antimicrobial activity against different bacterial and fungal strains. Some compounds showed potential in inducing bacterial cell membrane rupture and disintegration, as confirmed by field emission scanning electron microscopy (Bhat & Begum, 2021).
Antimicrobial Activity
A study focused on the synthesis of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives through a one-pot reaction. These derivatives were evaluated for their antibacterial activity, demonstrating the potential of these compounds in antimicrobial applications (Rostamizadeh et al., 2013).
Reactions with Heterocumulenes
The reaction of 2-aminothiophene-3-carbonitriles with heterocumulenes was investigated, providing insights into the synthesis and potential applications of such compounds in chemical research (Gewald et al., 1991).
Synthesis of Novel Derivatives
An efficient one-pot, multicomponent reaction led to the synthesis of novel substituted pyrimidine derivatives, highlighting the potential of 4-amino-5-carbonitrile-2-nitroaminopyrimidine in organic synthesis (Xia et al., 2012).
Molecular Docking Study
A study conducted a molecular docking analysis to investigate the interaction between this compound derivatives and target proteins in bacteria, providing insights into the mechanism of action of these compounds (Karati, 2022).
Biological Evaluation
The biological activity of various derivatives of this compound was evaluated, including studies on their antifungal and antibacterial properties, highlighting the potential of these compounds in medical applications (Youssef & Omar, 2007).
Mecanismo De Acción
Target of Action
The primary target of 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s activation and subsequent signal transduction pathways that lead to cell proliferation .
Biochemical Pathways
The compound’s interaction with EGFR affects multiple downstream pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation . By inhibiting EGFR, the compound can arrest the cell cycle and induce apoptosis .
Result of Action
The compound exhibits cytotoxic activities against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in these cells . Additionally, it upregulates the level of caspase-3, a key effector in the apoptosis pathway .
Análisis Bioquímico
Biochemical Properties
4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR) . This compound interacts with various enzymes and proteins, including EGFR WT and mutant EGFR T790M . The nature of these interactions involves the inhibition of kinase activity, which is essential for the regulation of cell growth and proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to exhibit cytotoxic activities against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It influences cell function by arresting the cell cycle at the G2/M phase and inducing apoptosis . Additionally, it upregulates the level of caspase-3, a key enzyme in the execution phase of cell apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with EGFR . It acts as an ATP mimetic, inhibiting the kinase activity of EGFR by competing with ATP for binding to the kinase domain . This inhibition leads to the suppression of downstream signaling pathways that are crucial for cell proliferation and survival . The compound also induces changes in gene expression related to cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound maintains its cytotoxic activity over extended periods, with significant apoptotic effects observed in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased apoptotic effects . At very high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal therapeutic dosage .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors . The compound’s metabolism can influence metabolic flux and metabolite levels, which are critical for its biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity . The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Understanding these interactions is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization and, consequently, its biological activity .
Propiedades
IUPAC Name |
4-amino-2-pyridin-4-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c11-5-8-6-14-10(15-9(8)12)7-1-3-13-4-2-7/h1-4,6H,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNOAUDHLPLXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C(=N2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425125 | |
| Record name | 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61310-40-5 | |
| Record name | 4-Amino-2-(4-pyridinyl)-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61310-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






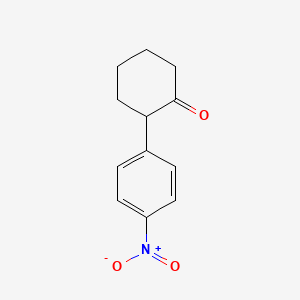
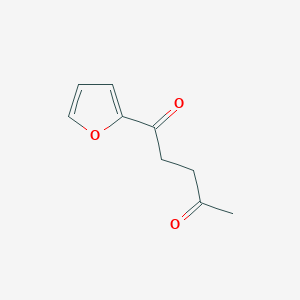


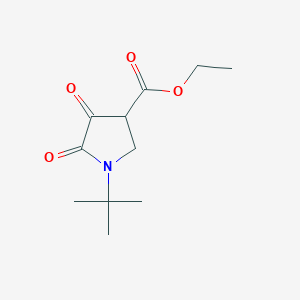
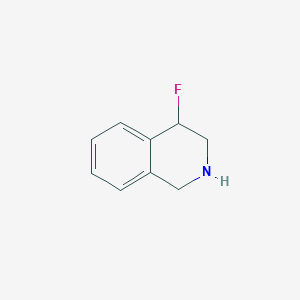
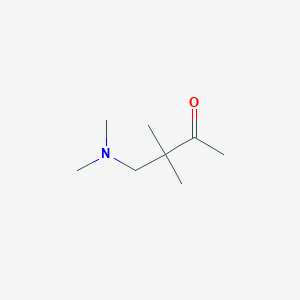
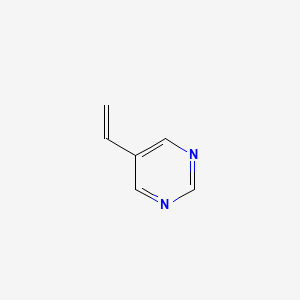
![5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B3031592.png)
